molecular formula C25H30ClI2NO3 B1665365 Amiodarone hydrochloride CAS No. 19774-82-4

Amiodarone hydrochloride

Cat. No.: B1665365
CAS No.: 19774-82-4
M. Wt: 681.8 g/mol
InChI Key: ITPDYQOUSLNIHG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Amiodarone hydrochloride is a class III antiarrhythmic drug . It primarily targets the potassium channels in the heart, but it also affects sodium and calcium channels as well as beta and alpha adrenergic receptors . These targets play a crucial role in maintaining the normal rhythm and electrical activity of the heart.

Mode of Action

This compound works by blocking the potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . This results in an increase in the duration of the action potential as well as the effective refractory period for cardiac cells . It also inhibits inward sodium and calcium currents, which suppresses the excitability and conductivity of cardiac tissues .

Biochemical Pathways

This compound affects multiple biochemical pathways due to its broad spectrum of action. It prolongs the duration of cardiac tissue activation, thereby preventing the conduction of unwanted electrical activity . This drug also inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3), which may cause increased thyroxine levels, decreased T3 levels, and increased levels of inactive reverse T3 (rT3) in clinically euthyroid patients .

Pharmacokinetics

This compound exhibits complex pharmacokinetics. It has a slow and wide distribution to tissues such as fat, muscle, and highly perfused organs, which results in long loading periods to accelerate the onset of drug activity . It is markedly lipophilic, resulting in a very large volume of distribution and a prolonged time to reach stable plasma levels . The clearance of amiodarone after intravenous administration in patients with ventricular fibrillation and ventricular tachycardia ranged from 220 to 440 ml/hr/kg .

Result of Action

The primary result of this compound’s action is the prevention or suppression of life-threatening ventricular tachyarrhythmias . It decreases the heart’s ability to respond to unwanted electrical stimuli, which may cause an irregular heartbeat . This makes it an extremely effective antiarrhythmic drug .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can lead to interactions, as amiodarone is known to interact with several medications such as warfarin, simvastatin, atorvastatin, and many HIV antiretroviral medications . Additionally, the drug’s efficacy and stability can be affected by the patient’s physiological state, including thyroid function and renal impairment .

Biochemical Analysis

Biochemical Properties

Amiodarone hydrochloride is a potent antiarrhythmic agent that inhibits adrenergic stimulation (alpha- and beta-blocking properties), affects sodium, potassium, and calcium channels, prolongs the action potential and refractory period in myocardial tissue; decreases AV conduction and sinus node function . It interacts with multiple molecular targets, including enzymes and proteins involved in cardiac function .

Cellular Effects

This compound has multiple effects on myocardial cells. It slows heart rate and atrioventricular nodal conduction, prolongs refractoriness, and slows intracardiac conduction . It also has significant effects on thyroid function, causing either hypothyroidism or hyperthyroidism in up to 10% of people .

Molecular Mechanism

This compound works by increasing the time before a heart cell can contract again . It inhibits both inward and outward currents. The inhibition of inward sodium and calcium currents (INa, ICa) is enhanced in a use- and voltage-dependent manner, resulting in suppression of excitability and conductivity of cardiac tissues especially when stimulated at higher frequencies and in those with less-negative membrane potential .

Temporal Effects in Laboratory Settings

This compound has a long plasma half-life of around 50 days, meaning that any adverse effects may persist for a month (or more) after treatment has stopped . It undergoes three phases of distribution: central or vascular distribution occurs over approximately 24 hours, peripheral or solid organ distribution occurs over the next 7 days, and deep or fat tissue distribution occurs over the subsequent 4 weeks .

Dosage Effects in Animal Models

In animal studies, this compound has shown to affect the hypoglycemic impact of sitagliptin in healthy and diabetic rats . The onset of hypoglycemia was increased significantly by pre-treatment with amiodarone 50 mg/kg in this trial .

Metabolic Pathways

This compound is metabolized in the liver to desethylamiodarone . It undergoes extensive hepatic metabolism and some enterohepatic cycling .

Transport and Distribution

This compound is highly lipid soluble and is stored in high concentrations in fat and muscle, as well as in the liver, lungs, and skin . It crosses the placenta and reaches measurable levels in breast milk .

Subcellular Localization

This compound and its active metabolite desethylamiodarone could antagonize triiodothyronine (T3) action on the heart at cellular or subcellular levels, leading to phenotypic resemblance of long-term amiodarone treatment and hypothyroidism .

Chemical Reactions Analysis

Types of Reactions: Amiodarone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions typically occur in the presence of catalysts or under specific pH conditions to replace functional groups within the molecule.

Major Products Formed: The primary products formed from these reactions include various iodinated derivatives and benzofuran compounds, which contribute to the compound’s antiarrhythmic properties .

Scientific Research Applications

Amiodarone Hydrochloride has a wide range

Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPDYQOUSLNIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037185
Record name Amiodarone hydrochloride
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Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble @ 25 °C (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloride, In water, 700 mg/l @ 25 °C
Record name AMIODARONE HYDROCHLORIDE
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Mechanism of Action

Amiodarone prolongs the action potential duration of myocardial cells without altering the resting membrane potential. Consequently the drug alters repolarization (QT prolongation) without affecting spontaneous (phase 4) depolarization. Since neither class I nor class II antiarrhythmic drugs possess both these properties, amiodarone is classified as a class III antiarrhythmic agent. The effect of amiodarone on thyroid metabolism remains unclear but probably involves an intracellular rather than a central or peripheral action., Although several investigators have suggested that the myocardial effects observed during chronic amiodarone therapy are comparable to those associated with hypothyroidism and may be related to competitive inhibition of sodium-potassium-activated adenosine triphosphatase (Na+ -K+ -ATPase) activity, other data suggest that amiodarone's effects on thyroid function contribute minimally, if at all, to the overall electrophysiologic effects of the drug., The drug also appears to inhibit transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase O of the action potential. Like class I antiarrhythmic agents, amiodarone is believed to combine with fast sodium channels in their inactive state and thereby inhibit recovery after repolarization in a time- and voltage-dependent manner which is associated with subsequent dissociation of the drug from the sodium channels. Amiodarone appears to have little affinity for activated fast sodium channels., Amiodarone has mild negative inotropic effect that is more prominent with intravenous than with oral administration but that usually does not depress left ventrical function. Amiodarone causes coronary and peripheral vasodialation and, therefore, decrease peripheral vascular resistance but only causes hypotension in large doses.
Record name AMIODARONE HYDROCHLORIDE
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Color/Form

Crystalline powder; crystals from acetone

CAS No.

19774-82-4
Record name Amiodarone hydrochloride
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Record name Amiodarone hydrochloride [USP:JAN]
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Record name Amiodarone hydrochloride
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Record name 2-butyl-3-benzofuryl 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketone hydrochloride
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Record name AMIODARONE HYDROCHLORIDE
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Melting Point

156 °C
Record name AMIODARONE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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